Mass Shift: +7.04 Da Provides Baseline Resolution from Unlabeled Analyte in LC-MS/MS
O-Tetrahydropyranyl Lubiprostone-d7 exhibits a monoisotopic mass of 481.62 Da, which is 7.04 Da higher than the non-deuterated O-Tetrahydropyranyl Lubiprostone (474.58 Da, CAS 876068-08-5) due to the substitution of seven hydrogen atoms with deuterium at positions 6,6,7,7,8,8,8 on the octyl side chain . This +7 Da mass window exceeds the typical isotopic envelope of the natural abundance analyte, enabling quantitative LC-MS/MS without cross-talk between the internal standard and analyte MRM channels .
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 481.62 Da (C25H33D7F2O6) |
| Comparator Or Baseline | O-Tetrahydropyranyl Lubiprostone (unlabeled): 474.58 Da (C25H40F2O6) |
| Quantified Difference | +7.04 Da (corresponding to 7 × [2.014102 – 1.007825] Da) |
| Conditions | High-resolution mass spectrometry; theoretical monoisotopic mass calculation verified by vendor Certificate of Analysis |
Why This Matters
A mass shift of ≥3 Da is the empirical minimum to avoid isotopic overlap between IS and analyte in unit-resolution MS; the +7 Da shift of this compound provides a >2× safety margin.
